![molecular formula C17H19N3O2 B5552760 N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide and related compounds often involves multiple steps that include acylation, amide formation, and aromatic substitution reactions. For instance, similar compounds have been synthesized through routes that start from acetoacetic esters, followed by reactions with suitable amines and further functional group transformations (Selič, Grdadolnik, & Stanovnik, 1997).

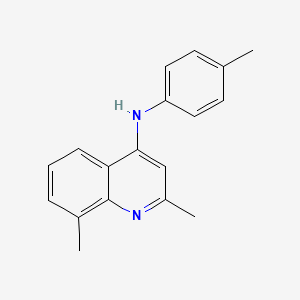

Molecular Structure Analysis

The molecular structure of this compound can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS, along with single-crystal X-ray diffraction studies. These methods help in elucidating the arrangement of atoms within the molecule and confirming the presence of functional groups like amides, amines, and benzene rings (Geetha et al., 2019).

Chemical Reactions and Properties

Benzamides, including this compound, participate in a variety of chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity. For example, the dimethylamino group can enhance nucleophilicity, while the acetylamino group can affect the electrophilicity of the compound (Mella, Fagnoni, & Albini, 2004).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and its suitability for further applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Aplicaciones Científicas De Investigación

Histone Acetylation Modulation

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, also known as CI-994 or N-acetyldinaline, is being studied for its antitumor cytostatic properties in clinical trials. It has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells, which is a crucial mechanism in its antitumor activity. It inhibits HDAC-1 and HDAC-2, leading to histone H3 hyperacetylation in HCT-8 colon carcinoma cells in a time- and dose-dependent manner. This early inhibition of HDAC suggests a direct link to its antitumor effects (Kraker et al., 2003).

Selective HDAC Inhibition for Cancer Therapy

Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is a small molecule HDAC inhibitor with selectivity for HDACs 1-3 and 11. Its ability to inhibit cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, highlights its potential as an anticancer drug. MGCD0103's oral bioavailability and significant antitumor activity in vivo, along with its progression to clinical trials, underscore its promise in cancer therapy (Zhou et al., 2008).

Synthetic Utility in Organic Chemistry

The synthetic utility of compounds related to this compound extends to the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals. These reactions demonstrate their use as temporary protecting groups for vicinal diols and for indirect, selective benzoylation and acetylation, showcasing their compatibility with various acylation and nucleophilic displacement reactions (Hanessian & Moralioglu, 1972).

Anti-Tubercular Scaffold Development

Research into 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL. These compounds, synthesized via Staudinger reaction and evaluated for cytotoxicity against HeLa cell lines, were found to be non-cytotoxic, highlighting their potential as leads in anti-tubercular drug development (Nimbalkar et al., 2018).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)13-4-10-16(11-5-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUHZDAOGUSANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)